

Technical Support Center: Sumitone Fast Red B (Pigment Red 214)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sumitone fast red b*

Cat. No.: *B15553862*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions regarding the performance of **Sumitone Fast Red B**, particularly concerning the impact of pH. This resource is intended for researchers, scientists, and professionals in drug development and other fields utilizing this high-performance disazo condensation pigment.

Frequently Asked Questions (FAQs)

Q1: What is **Sumitone Fast Red B**?

Sumitone Fast Red B is a high-performance organic pigment, chemically identified as 1,4-Bis[1-(2,5-dichlorophenylazo)-2-hydroxynaphthyl-3-carbonylamino]-3,6-dichlorobenzene.^[1] It belongs to the disazo condensation class of pigments and is also known by the Colour Index name Pigment Red 214 (C.I. 200660).^{[2][3][4]} Its chemical formula is C₄₀H₂₂Cl₆N₆O₄.^[1] Due to its excellent stability, it is used in a variety of applications, including plastics, inks, and coatings.^{[2][3][4]}

Q2: How does pH generally affect the performance of **Sumitone Fast Red B**?

As a disazo pigment with hydroxyl functional groups, the performance of **Sumitone Fast Red B** is influenced by the pH of the medium. The stability and color of azo dyes can be pH-dependent.^[5] For **Sumitone Fast Red B** (Pigment Red 214), technical data sheets from suppliers indicate optimal performance in a neutral to slightly alkaline pH range, typically between 6.0 and 8.0.^{[3][4]} Extreme pH values, both highly acidic and highly alkaline, can potentially impact the pigment's dispersion stability and, in some cases, its color.

Q3: What are the typical performance characteristics of **Sumitone Fast Red B** regarding acid and alkali resistance?

Sumitone Fast Red B is known for its good to excellent resistance to both acids and alkalis.^[2] ^[3]^[4] This makes it a robust pigment for applications where chemical resistance is important. However, the term "resistance" in technical data sheets usually refers to the pigment's stability under specific test conditions and does not imply that its performance is entirely independent of pH.

Troubleshooting Guide

Issue 1: Poor Dispersion of Sumitone Fast Red B

Symptoms:

- Agglomerates or specks in the final product.
- Low color strength or inconsistent color.
- Increased viscosity of the dispersion.

Potential Causes and Solutions Related to pH:

- pH Outside the Optimal Range: The surface charge of pigment particles is pH-dependent. Operating outside the optimal pH range (typically 6.0-8.0) can lead to a reduction in electrostatic repulsion between particles, causing them to agglomerate.
 - Solution: Adjust the pH of your formulation to be within the recommended range. Use appropriate buffers to maintain a stable pH.
- Incorrect Dispersant Choice for the System's pH: The effectiveness of many dispersing agents is pH-dependent.
 - Solution: Ensure the selected dispersant is effective at the pH of your system. You may need to consult the dispersant's technical data sheet or perform a screening of different dispersants.

Issue 2: Color Shift or Fading

Symptoms:

- The final color is different from the expected shade.
- Loss of color intensity over time or upon exposure to certain chemicals.

Potential Causes and Solutions Related to pH:

- Extreme pH Conditions: Although **Sumitone Fast Red B** has good acid and alkali resistance, extreme pH values could potentially interact with the chromophoric (color-producing) parts of the molecule, such as the azo and hydroxyl groups. This can lead to a shift in the absorption spectrum and a perceived change in color.[\[5\]](#)
 - Solution: Avoid exposing the pigment to highly acidic ($\text{pH} < 4$) or highly alkaline ($\text{pH} > 10$) environments for prolonged periods, especially at elevated temperatures. Verify the pH of all components in your formulation.
- Interaction with Other Formulation Components at a Specific pH: The reactivity of other chemicals in your formulation can be pH-dependent. These may interact with the pigment, leading to color changes.
 - Solution: Evaluate the compatibility of all raw materials at the working pH. An experimental matrix varying the pH and observing color stability can help identify problematic interactions.

Data Presentation

Table 1: Chemical and Physical Properties of **Sumitone Fast Red B** (Pigment Red 214)

Property	Value
Chemical Name	1,4-Bis[1-(2,5-dichlorophenylazo)-2-hydroxynaphthyl-3-carbonylamino]-3,6-dichlorobenzene
Synonyms	Pigment Red 214, C.I. 200660
CAS Number	40618-31-3
Molecular Formula	C ₄₀ H ₂₂ Cl ₆ N ₆ O ₄
Molecular Weight	863.36 g/mol
Chemical Class	Disazo Condensation

Table 2: Performance Ratings of **Sumitone Fast Red B** (Pigment Red 214) from Technical Data Sheets

Performance Metric	Rating (Typical)
Light Fastness	Excellent
Heat Resistance	Excellent (up to 300°C in some plastics) ^[2]
Acid Resistance	Good to Excellent (Typically rated 5 on a scale of 1-5) ^{[2][3]}
Alkali Resistance	Good to Excellent (Typically rated 4-5 on a scale of 1-5) ^{[2][3]}
Recommended pH Range	6.0 - 8.0 ^{[3][4]}

Note: Ratings are compiled from various supplier technical data sheets and may vary slightly between products. A rating of 5 is typically the best, and 1 is the poorest.

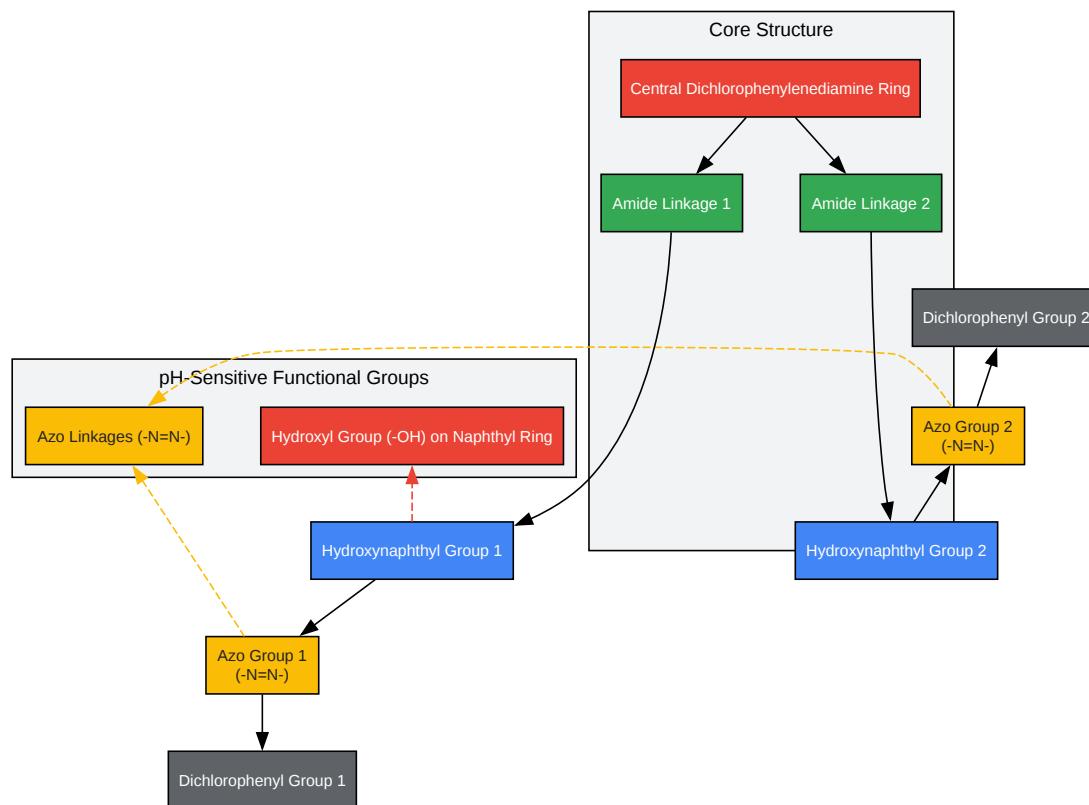
Experimental Protocols

Protocol: Evaluating the Impact of pH on the Dispersion Stability of **Sumitone Fast Red B**

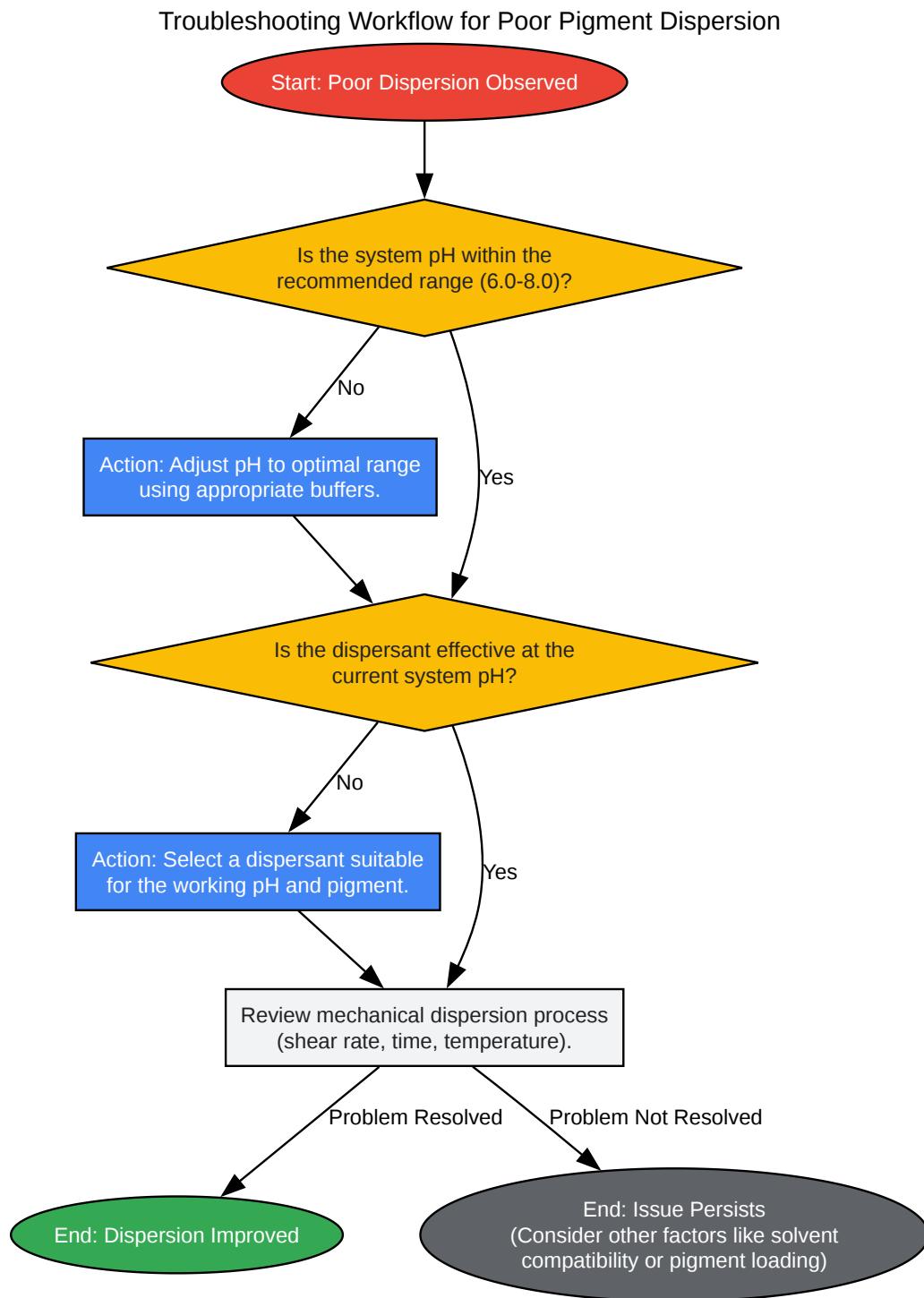
This protocol outlines a general procedure to assess the dispersion stability of **Sumitone Fast Red B** at different pH values.

1. Materials:

- **Sumitone Fast Red B** (Pigment Red 214)
- Dispersing agent (appropriate for the intended application, e.g., a polymeric dispersant)
- Deionized water or solvent system relevant to the application
- pH meter
- Acidic and basic solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)
- High-shear mixer
- Particle size analyzer (e.g., dynamic light scattering)
- Viscometer


2. Procedure:

- Preparation of Stock Dispersions:
 - Prepare a series of aqueous or solvent-based solutions with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10). Use appropriate buffers to maintain stable pH if necessary.
 - For each pH value, create a premix by adding the dispersing agent to the liquid medium and mixing until fully dissolved.
 - Slowly add a fixed concentration of **Sumitone Fast Red B** to each premix while under low-speed agitation.
- Dispersion:
 - Disperse each sample using a high-shear mixer at a consistent speed and for a fixed duration (e.g., 30 minutes). Monitor the temperature to prevent excessive heating.


- Analysis:
 - Initial Particle Size and Viscosity: Immediately after dispersion, measure the particle size distribution and viscosity of each sample.
 - Stability Assessment: Store the dispersions in sealed containers at a controlled temperature. At regular intervals (e.g., 1 hour, 24 hours, 1 week), visually inspect for signs of settling or agglomeration. Re-measure the particle size and viscosity to quantify any changes.
- Data Interpretation:
 - Plot the mean particle size and viscosity as a function of pH for each time point. The pH range that results in the smallest and most stable particle size and the lowest viscosity is considered optimal for dispersion stability.

Visualizations

Sumitone Fast Red B (Pigment Red 214) - Key Structural Features

[Click to download full resolution via product page](#)

Caption: Chemical structure overview of **Sumitone Fast Red B**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6648954B2 - Water-based pigment dispersion, use thereof and process for the production thereof - Google Patents [patents.google.com]
- 2. zeyachem.net [zeyachem.net]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. China Pigment Red 214 / CAS 4068-31-3 factory and manufacturers | Precise Color [precisechem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Sumitone Fast Red B (Pigment Red 214)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553862#impact-of-ph-on-sumitone-fast-red-b-performance\]](https://www.benchchem.com/product/b15553862#impact-of-ph-on-sumitone-fast-red-b-performance)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com